molecular formula C9H10O3 B1310254 3-(2-Hydroxyethoxy)benzaldehyde CAS No. 60345-97-3

3-(2-Hydroxyethoxy)benzaldehyde

Cat. No. B1310254
CAS RN: 60345-97-3
M. Wt: 166.17 g/mol
InChI Key: LIUCHRXQRHVSJI-UHFFFAOYSA-N
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Patent
US08158796B2

Procedure details

To a 5 L flask equipped with an internal temperature probe and a mechanical stirrer was added dimethyl sulfoxide (500 mL), 3-hydroxybenzaldehyde (100.0 g, 0.819 mol), ethylene carbonate (108 g, 1.23 mol), and potassium carbonate (136 g, 0.983 mol). The resulting mixture was stirred at 110 to 125° C. until all 3-hydroxybenzaldehyde starting material was consumed. (Additional portions of ethylene carbonate may be added to drive the reaction to completion). The reaction mixture was then cooled to below 25° C. and diluted with isopropyl acetate (1.0 L) and water (1.5 L). The mixture was stirred until the residual potassium carbonate was completely dissolved. The layers were separated and the organic layer was washed with an additional portion of water (1.5 L). Additional isopropyl acetate was added (1.0 L), and then distilled off to leave a final volume of ˜1 L of dry organic solution of 3-(2-hydroxyethoxy)benzaldehyde.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
136 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four
Name
Quantity
1.5 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CS(C)=O.[OH:5][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][CH:13]=1)[CH:9]=[O:10].C1(=O)O[CH2:17][CH2:16][O:15]1.C(=O)([O-])[O-].[K+].[K+]>C(OC(C)C)(=O)C.O>[OH:15][CH2:16][CH2:17][O:5][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][CH:13]=1)[CH:9]=[O:10] |f:3.4.5|

Inputs

Step One
Name
Quantity
500 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
100 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
108 g
Type
reactant
Smiles
C1(OCCO1)=O
Name
Quantity
136 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)OC(C)C
Name
Quantity
1.5 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 5 L flask equipped with an internal temperature probe and a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
was consumed
ADDITION
Type
ADDITION
Details
(Additional portions of ethylene carbonate may be added
CUSTOM
Type
CUSTOM
Details
the reaction to completion)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to below 25° C.
DISSOLUTION
Type
DISSOLUTION
Details
was completely dissolved
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with an additional portion of water (1.5 L)
ADDITION
Type
ADDITION
Details
Additional isopropyl acetate was added (1.0 L)
DISTILLATION
Type
DISTILLATION
Details
distilled off

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: VOLUME 1 L
Name
Type
product
Smiles
OCCOC=1C=C(C=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.